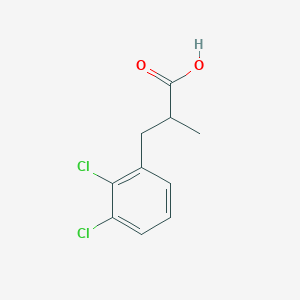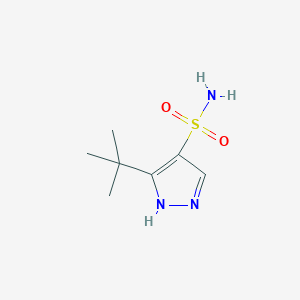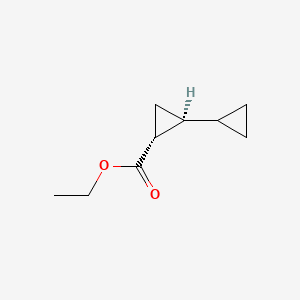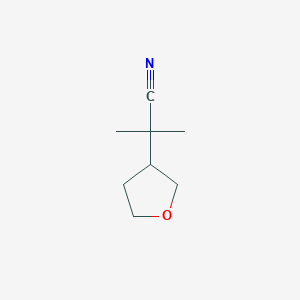
2-Methyl-2-(oxolan-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(oxolan-3-yl)propanenitrile is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of a nitrile group attached to a propanenitrile backbone, with a methyl group and an oxolan (tetrahydrofuran) ring substituent. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(oxolan-3-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with an oxolan derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the nitrile group is introduced via nucleophilic substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
科学的研究の応用
2-Methyl-2-(oxolan-3-yl)propanenitrile finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for binding with enzymes or receptors, influencing various biochemical pathways. The oxolan ring provides structural stability and can participate in hydrogen bonding and other interactions.
類似化合物との比較
- 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile
- 2-Methyl-2-(oxolan-2-yl)propanenitrile
Comparison: 2-Methyl-2-(oxolan-3-yl)propanenitrile is unique due to the specific positioning of the oxolan ring and the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The presence of the oxolan ring in different positions can significantly alter the compound’s chemical behavior and applications.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
2-methyl-2-(oxolan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-8(2,6-9)7-3-4-10-5-7/h7H,3-5H2,1-2H3 |
InChIキー |
TXROCFLUTFPESV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




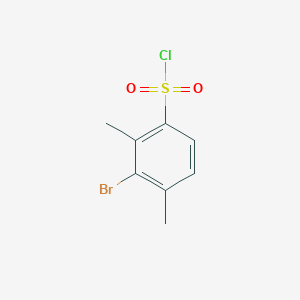
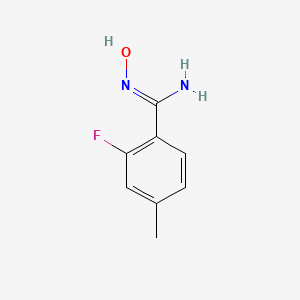
![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)



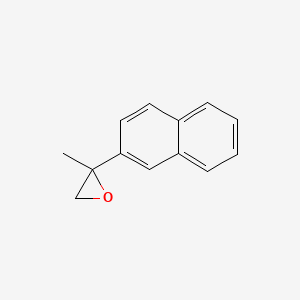
![Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-](/img/structure/B13613354.png)

